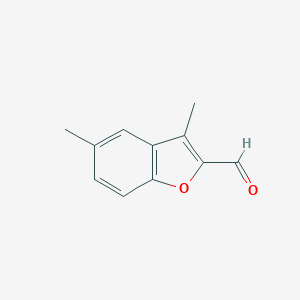

3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPIMZOCMOZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390238 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-34-8 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation, emphasizing the rationale behind methodological choices.

Strategic Importance of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for designing therapeutic agents targeting a wide array of biological pathways, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2]

This compound (CAS No: 16817-34-8) serves as a highly versatile building block in this context.[4] The aldehyde functional group at the 2-position is a reactive handle for a multitude of chemical transformations, such as condensation reactions, enabling the construction of more complex molecular architectures.[4] Consequently, this compound is a valuable intermediate in pharmaceutical development, organic synthesis, the fragrance industry, and materials science.[4][5][6]

Synthesis via Vilsmeier-Haack Formylation: A Mechanistic Approach

The introduction of a formyl group onto an electron-rich aromatic system is most reliably achieved through the Vilsmeier-Haack reaction.[7] This method is exceptionally well-suited for the synthesis of this compound from its precursor, 3,5-dimethyl-1-benzofuran. The benzofuran ring system is sufficiently activated to undergo electrophilic substitution at the C2 position, which is the most electron-rich and sterically accessible site.

Causality of the Vilsmeier-Haack Reaction

The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][9] This electrophile is strong enough to attack the activated benzofuran ring but mild enough to avoid unwanted side reactions, making it an efficient and high-yielding formylation strategy.[10]

Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.[8][9]

-

Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3,5-dimethyl-1-benzofuran attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product, this compound.[9]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is corrosive and reacts violently with water.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).

-

Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Substrate Addition: Dissolve 3,5-dimethyl-1-benzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt and neutralizes the acid.

-

Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[8]

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure this compound.[8]

Comprehensive Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Spectroscopic Data Summary

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.8-10.1 ppm |

| Aromatic (Ar-H) | Singlets/Doublets, δ ≈ 7.2-7.6 ppm | |

| Methyl (C3-CH₃) | Singlet, δ ≈ 2.5-2.7 ppm | |

| Methyl (C5-CH₃) | Singlet, δ ≈ 2.4-2.5 ppm | |

| ¹³C NMR | Carbonyl (C=O) | δ ≈ 185-190 ppm |

| Aromatic/Furan (C) | δ ≈ 110-160 ppm | |

| Methyl (CH₃) | δ ≈ 15-25 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption at ν ≈ 1670-1690 cm⁻¹ |

| Aromatic C=C Stretch | ν ≈ 1450-1600 cm⁻¹ | |

| C-O-C Ether Stretch | ν ≈ 1050-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 174.07 (for C₁₁H₁₀O₂) |

| Fragmentation | Loss of -CHO (m/z = 145), loss of -CH₃ |

Rationale for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons provide a complete map of the molecule's carbon-hydrogen framework. The distinct downfield signal of the aldehyde proton is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The strong, sharp carbonyl (C=O) absorption band is characteristic of the aldehyde and provides definitive evidence of successful formylation.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of the chemical formula C₁₁H₁₀O₂ (174.19 g/mol ).[4][6] Analysis of the fragmentation pattern can further corroborate the proposed structure.[11][12]

Physical Properties

The purified product is typically a light yellow crystalline solid with physical properties consistent with its structure.[6]

Visualization of the Characterization Workflow

Caption: Workflow for the structural validation of the synthesized compound.

Conclusion and Future Directions

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound. The straightforward protocol, coupled with a comprehensive suite of analytical techniques (NMR, IR, and MS), allows for reliable production and validation of this important chemical intermediate. Its established role as a precursor in the development of novel pharmaceuticals, fragrances, and advanced materials underscores the value of mastering its synthesis and characterization. This guide serves as a foundational resource for scientists aiming to leverage this versatile molecule in their research and development endeavors.

References

-

Eriksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4985. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

Molecules. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3195. [Link]

-

Hillemane, V., & Anil, N. (2019). The Oxygen-Containing Fused Heterocyclic Compounds. ResearchGate. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

-

International Journal of Pharmaceutical and Clinical Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCr, 5(1), 1-5. [Link]

-

NIST WebBook. Benzofuran-2-carboxaldehyde. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemicalland21. This compound ≥95% (NMR) - Data Sheet. [Link]

-

MP Biomedicals. 232324 this compound ≥95% (NMR) CAS: 16817-34-8. [Link]

-

ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

-

Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

-

World Journal of Pharmaceutical Research. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. WJPR, 12(14), 1125-1135. [Link]

-

Sunway Pharm Ltd. This compound - CAS:16817-34-8. [Link]

-

Atmospheric Measurement Techniques. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. AMT, 18, 6645-6657. [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27834-27854. [Link]

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1149. [Link]

-

PubChem. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341. [Link]

Sources

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 12. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-1-benzofuran-2-carbaldehyde (CAS: 16817-34-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a versatile heterocyclic aldehyde. Synthesizing available data and expert-derived insights, this document details its chemical properties, a robust synthesis protocol, expected spectroscopic data, reactivity profile, and key applications, aiming to empower researchers in its effective utilization.

Introduction and Overview

This compound is a substituted benzofuran derivative, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1][2] The benzofuran scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The title compound, featuring a reactive aldehyde group at the 2-position and methyl substitutions on the benzene ring, serves as a valuable intermediate in organic synthesis.[2][4] Its unique aromatic structure also lends it to applications in the fragrance and flavor industries.[4] This guide will provide an in-depth look at the technical aspects of this compound, enabling its application in drug discovery and materials science.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16817-34-8 | , |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Light yellow crystalline solid | |

| Purity | ≥95% (NMR) | , |

| Storage | Store at 0-8°C |

Safety and Handling

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

In case of exposure, follow standard first-aid procedures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Seek medical attention.

Synthesis and Purification

The most direct and industrially scalable method for the synthesis of 2-formylbenzofurans is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring. The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction showing a strong preference for the 2-position.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is expertly derived from established procedures for the Vilsmeier-Haack formylation of analogous substituted benzofurans and other electron-rich aromatic compounds.[8][9]

Materials:

-

3,5-Dimethylbenzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM, optional solvent)

-

Saturated aqueous sodium acetate solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and hexanes (for chromatography/crystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Dimethylbenzofuran (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation and Addition: In the dropping funnel, add phosphorus oxychloride (1.5 eq) to anhydrous DMF. Add this solution dropwise to the cooled solution of the benzofuran over 30 minutes, maintaining the internal temperature below 10°C. An exothermic reaction will occur with the formation of the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it over crushed ice.

-

Hydrolysis: Neutralize the aqueous mixture to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde. Stir the mixture for 30 minutes.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic data can be accurately predicted based on the analysis of closely related structures and the principles of spectroscopy. This predicted data is crucial for the identification and characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~7.4-7.2 ppm (m, 3H, Ar-H), δ ~2.5 ppm (s, 3H, Ar-CH₃), δ ~2.4 ppm (s, 3H, Furan-CH₃) |

| ¹³C NMR | δ ~185 ppm (C=O), δ ~155-120 ppm (Ar-C and Furan-C), δ ~21 ppm (Ar-CH₃), δ ~14 ppm (Furan-CH₃) |

| IR (Infrared) | ~1670-1690 cm⁻¹ (C=O stretch, aldehyde), ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic) |

| MS (Mass Spec) | [M]+ at m/z = 174.07 |

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich benzofuran ring system. The aldehyde group is a versatile handle for a variety of chemical transformations.

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3,5-Dimethyl-1-benzofuran-2-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable building block for the synthesis of amides and esters.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (3,5-Dimethyl-1-benzofuran-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. It is also a suitable substrate for Wittig reactions to form alkenes and for aldol-type condensations.

The following diagram illustrates some key reactions of the aldehyde group:

Caption: Key derivatization reactions of the aldehyde group.

Reactions of the Benzofuran Ring:

The benzofuran ring is susceptible to electrophilic aromatic substitution. The directing effects of the oxygen atom, the methyl groups, and the electron-withdrawing aldehyde group will influence the position of substitution. Further formylation, nitration, or halogenation would likely occur on the benzene portion of the ring system.

Applications in Research and Drug Development

This compound is a compound of significant interest for several research and industrial applications:

-

Pharmaceutical Development: As an intermediate, it is explored for its potential in synthesizing novel compounds with therapeutic properties.[2][4] The benzofuran nucleus is a privileged scaffold in drug discovery, and modifications of this core structure can lead to new drug candidates.[3][10]

-

Organic Synthesis: It serves as a versatile building block for the construction of more complex organic molecules and heterocyclic systems.[2][4] The aldehyde functionality allows for a wide range of subsequent chemical transformations.

-

Fragrance and Flavor Industry: This compound and its derivatives can be used as ingredients in creating unique scents and flavors, enhancing products like perfumes and food additives.[4]

-

Materials Science: The compound can be investigated for its role in developing novel materials, such as polymers and coatings, that require specific chemical and electronic properties.[2]

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in various scientific and industrial fields. This guide has provided a comprehensive technical overview, including its properties, a detailed synthesis protocol, predicted spectroscopic data, and a summary of its reactivity and applications. By leveraging the information presented herein, researchers and drug development professionals can effectively utilize this compound in their work to advance the fields of medicinal chemistry, organic synthesis, and materials science.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Chavan, S. P., et al. (2017). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 56B(1), 69-75.

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 35, p.38 (1955). Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7, 13754-13788.

- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583.

- NIH. (2017).

- NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- NIH. (n.d.).

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Indian Academy of Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical Sciences, 125(4), 695-713.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. aksci.com [aksci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

Spectroscopic Data of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic heterocyclic compound, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of drug development, fragrance, and fine chemical synthesis who require a thorough understanding of the structural characterization of this molecule. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing detailed experimental protocols for data acquisition.

Introduction

This compound, with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol , is a member of the benzofuran family, a class of compounds with significant applications in medicinal chemistry and material science. The presence of the aldehyde functional group and the dimethyl-substituted benzofuran core makes it a versatile synthetic intermediate.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or industrial application. This guide will provide a detailed analysis of its predicted spectroscopic signature.

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic properties. The numbering of the benzofuran ring system is crucial for the assignment of NMR signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing effect of the aldehyde group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) |

| H-4 | ~7.5 | Singlet (s) or narrow doublet |

| H-6 | ~7.3 | Doublet (d) |

| H-7 | ~7.4 | Doublet (d) |

| 5-CH₃ | ~2.4 | Singlet (s) |

| 3-CH₃ | ~2.6 | Singlet (s) |

Rationale for Predicted Shifts:

-

The aldehyde proton is expected to be significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, hence its downfield shift.

-

The aromatic protons (H-4, H-6, and H-7) will resonate in the aromatic region (7-8 ppm). The exact positions are influenced by the positions of the methyl groups and the fusion of the furan ring. H-4 is adjacent to the electron-donating methyl group at position 5 and is expected to be a singlet or a very narrow doublet due to minimal coupling. H-6 and H-7 will likely appear as doublets due to ortho-coupling.

-

The methyl protons at positions 3 and 5 are attached to the aromatic system and will appear as sharp singlets in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-3a | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 155 - 160 |

| 5-CH₃ | 20 - 25 |

| 3-CH₃ | 10 - 15 |

Rationale for Predicted Shifts:

-

The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield.

-

The quaternary carbons of the benzofuran ring (C-2, C-3a, C-5, and C-7a) will have distinct chemical shifts. C-2 and C-7a, being attached to the oxygen atom, will be more deshielded.

-

The protonated aromatic carbons (C-4, C-6, and C-7) will resonate in the typical aromatic region.

-

The methyl carbons will appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

-

The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2750 | C-H stretch (aldehyde) | Medium |

| 1700-1680 | C=O stretch (aldehyde) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium to Strong |

| 1250-1000 | C-O stretch (furan ring) | Strong |

| 3050-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

Rationale for Predicted Absorptions:

-

The aldehyde C-H stretch typically appears as two weak to medium bands.

-

The carbonyl (C=O) stretch of the aldehyde is a very strong and sharp absorption, and its position is indicative of conjugation with the benzofuran ring system.

-

The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

The C-O stretching vibration of the furan ether linkage will result in a strong absorption in the fingerprint region.

-

The aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would be a suitable technique.

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 173 | [M-H]⁺ |

| 145 | [M-CHO]⁺ |

| 115 | [M-CHO-2CH₃]⁺ or [C₈H₅O]⁺ |

Rationale for Predicted Fragmentation:

-

The molecular ion peak ([M]⁺) at m/z 174 should be clearly visible.

-

Loss of a hydrogen radical from the aldehyde group can lead to a stable [M-H]⁺ ion at m/z 173.

-

A major fragmentation pathway is expected to be the loss of the formyl radical (CHO) to give a stable benzofuranyl cation at m/z 145 .

-

Further fragmentation of the m/z 145 ion could involve the loss of methyl groups or other rearrangements.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).

-

For EI-MS, the standard electron energy of 70 eV is used to induce ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the structural characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for unambiguous identification and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. It is important to note that while these predicted values are based on established principles and data from analogous structures, experimental verification is always recommended for definitive structural confirmation.

References

Sources

A Technical Guide to the Biological Activity Screening of 3,5-Dimethyl-1-Benzofuran Derivatives

Foreword: Unlocking the Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This versatile scaffold has garnered significant attention in medicinal chemistry due to its proven efficacy in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] Within this broad class of compounds, 3,5-dimethyl-1-benzofuran derivatives represent a particularly intriguing subclass. The strategic placement of methyl groups at the 3 and 5 positions can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, thereby modulating its pharmacological profile.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the essential biological activity screening protocols for 3,5-dimethyl-1-benzofuran derivatives. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility. Each section is grounded in authoritative scientific literature, providing a robust framework for the rational design and evaluation of this promising class of compounds.

I. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents remains a paramount challenge in modern medicine. Benzofuran derivatives have emerged as a promising avenue of investigation, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[6][7] For 3,5-dimethyl-1-benzofuran derivatives, a systematic screening approach is crucial to identify and characterize their anticancer potential.

A. Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity screening.[6] This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.

Causality of Experimental Choice: The MTT assay is selected for its high throughput, reliability, and sensitivity. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HeLa - cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8][9]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The 3,5-dimethyl-1-benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared and added to the wells, with a final DMSO concentration typically kept below 0.5% to avoid solvent-induced toxicity. Control wells receive vehicle only.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Anticancer Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| BZD-1 | A549 | 5.2 |

| BZD-2 | MCF-7 | 12.8 |

| BZD-3 | HeLa | 8.1 |

| Doxorubicin (Control) | A549 | 0.8 |

Logical Workflow for Anticancer Screening

II. Antimicrobial Activity Screening: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Benzofuran derivatives have shown promise in this area.[2]

A. Preliminary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary technique to assess the antimicrobial activity of test compounds.

Causality of Experimental Choice: This method is advantageous for its simplicity, low cost, and ability to screen multiple compounds against a panel of microorganisms simultaneously. The principle relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol: Agar Well Diffusion

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized turbidity (e.g., 0.5 McFarland standard).[10]

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Loading: A defined volume of the 3,5-dimethyl-1-benzofuran derivative solution (at a known concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

B. Quantitative Analysis: Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screen, the broth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the active compounds.

Causality of Experimental Choice: This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is more precise than the diffusion method and is a standard for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution

-

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under the same conditions as the agar diffusion method.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| BZD-4 | S. aureus | 15 | 16 |

| BZD-5 | E. coli | 12 | 32 |

| BZD-6 | C. albicans | 18 | 8 |

| Ciprofloxacin | S. aureus | 25 | 1 |

III. Antioxidant Activity Screening: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage. Benzofuran derivatives have been reported to possess antioxidant properties.[11][12]

A. DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

Causality of Experimental Choice: The DPPH radical is a stable free radical that exhibits a deep purple color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. This method is rapid, simple, and sensitive.

Experimental Protocol: DPPH Assay

-

Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the 3,5-dimethyl-1-benzofuran derivatives are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined graphically.

Data Presentation: Antioxidant Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives

| Compound ID | DPPH Scavenging IC50 (µg/mL) |

| BZD-7 | 25.4 |

| BZD-8 | 42.1 |

| Ascorbic Acid (Control) | 5.8 |

IV. Anti-inflammatory Activity Screening: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties.[1][13]

A. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely accepted in vitro model for screening anti-inflammatory agents.

Causality of Experimental Choice: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce large amounts of NO, a pro-inflammatory mediator. The inhibition of NO production is a key indicator of anti-inflammatory activity.

Experimental Protocol: NO Inhibition Assay

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the 3,5-dimethyl-1-benzofuran derivatives for a short period (e.g., 1 hour).

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is measured at 540 nm.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Logical Workflow for Anti-inflammatory Screening

V. Conclusion: A Roadmap for Discovery

This technical guide provides a foundational framework for the systematic biological activity screening of 3,5-dimethyl-1-benzofuran derivatives. By employing these well-established and validated assays, researchers can efficiently identify and characterize promising lead compounds for further development. The emphasis on understanding the rationale behind each experimental choice and ensuring the integrity of the data generated is paramount to the successful translation of these chemical entities into novel therapeutics. The journey from a synthesized molecule to a potential drug is arduous, but it begins with rigorous and well-designed screening, as outlined herein.

VI. References

-

Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Monatshefte für Chemie - Chemical Monthly, 153(5), 533–545.

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.

-

Al-Warhi, T., et al. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Journal of the Iranian Chemical Society, 18(11), 2951–2959.

-

Bana, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583.

-

Chen, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.

-

Desai, N. C., et al. (2014). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Saudi Chemical Society, 18(5), 459-465.

-

Dighade, S. R., et al. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results, 13(3), 639-646.

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13426–13460.

-

Gouda, M. A., et al. (2017). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Organic Chemistry, 7(1), 89-97.

-

Guchhait, S. K., et al. (2019). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 42(2), 127-143.

-

He, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.

-

Hu, Y.-Q., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530.

-

Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 232-239.

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.

-

Lopera-Londoño, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5418.

-

Ma, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624.

-

Ma, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

-

Merzoug, Z., et al. (2022). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Mexican Chemical Society, 66(1), 60-75.

-

Nguyen, T. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(24), 14387–14397.

-

Pan, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.

-

Patel, J. (2025). Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. BenchChem.

-

Shang, P., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552–27576.

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552–27576.

-

Zappalà, A., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 392.

-

Onnis, V., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(12), 3348-3356.

Sources

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Benzofuran Scaffold

An In-depth Technical Guide to the Synthesis of Substituted Benzofurans

The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are prolific in nature, forming the core of numerous biologically active natural products.[3][4] This structural motif imparts favorable pharmacological properties, leading to its incorporation into a wide array of approved drugs, including the antiarrhythmic amiodarone, the gout treatment benzbromarone, and various agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][5][6]

The vast therapeutic potential of benzofuran derivatives has driven extensive research into novel and efficient synthetic methodologies.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing substituted benzofurans. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings and causal logic behind key synthetic choices, offering field-proven insights to empower your research. The protocols described are designed as self-validating systems, grounded in authoritative and contemporary literature.

Strategic Approaches to Benzofuran Ring Construction

The synthesis of the benzofuran core can be broadly categorized by the key bond-forming events. While numerous methods exist, they can be logically grouped into three major classes: Intramolecular Cyclization Strategies, Transition-Metal-Catalyzed Annulations, and Multicomponent Reactions. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and functional group tolerance.

Intramolecular Cyclization: Forging the Furan Ring from Pre-functionalized Aromatics

Intramolecular cyclization is arguably the most versatile and widely employed strategy. It involves generating the furan ring by forming a C-O or C-C bond from a phenol derivative bearing a suitably reactive side chain.

This powerful two-step sequence is a cornerstone of modern benzofuran synthesis. It typically begins with the O-alkynylation of a phenol, followed by an intramolecular hydroalkoxylation/cyclization of the resulting o-alkynylphenol ether.

Causality and Mechanism: The choice of catalyst for the cyclization step is critical. Transition metals like gold, palladium, and copper are frequently used.[8][9] Gold(I) catalysts, for instance, are highly oxophilic and act as potent π-acids, activating the alkyne for nucleophilic attack by the phenolic oxygen. Copper and palladium catalysts are often used in tandem for one-pot procedures starting from o-halophenols and terminal alkynes, a process known as the Sonogashira coupling followed by cyclization.[4][6] The Sonogashira reaction first constructs the C-C bond to form the o-alkynylphenol intermediate, which then undergoes an intramolecular 5-exo-dig cyclization to furnish the benzofuran ring.

Workflow for Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization

Caption: One-pot Sonogashira coupling and cyclization workflow.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization [6]

-

Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add degassed triethylamine (Et₃N) as the solvent and base (approx. 0.2 M concentration).

-

Substrate Addition: Add the terminal arylacetylene (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The reaction proceeds through an o-alkynylphenol intermediate which cyclizes in situ.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

The direct C-H functionalization of o-alkenylphenols, such as 2-hydroxystilbenes, provides an atom-economical route to 2-substituted benzofurans.[8]

Causality and Mechanism: This transformation is typically catalyzed by palladium(II) salts or hypervalent iodine reagents.[5][10] In the Pd(II)-catalyzed version, an intramolecular oxypalladation of the alkene is proposed, followed by β-hydride elimination and reductive elimination of Pd(0), which is then re-oxidized by an external oxidant (e.g., benzoquinone, O₂) to complete the catalytic cycle. Hypervalent iodine reagents, such as PhI(OAc)₂, can mediate the cyclization under metal-free conditions, proceeding through a proposed iodonium intermediate that is attacked by the phenolic oxygen.[10][11]

Another classical yet effective method involves the intramolecular Friedel-Crafts acylation or cyclodehydration of α-aryloxyaryl ketones.[5]

Causality and Mechanism: These reactions require a strong Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) or a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) to promote the electrophilic aromatic substitution.[5][11] The Lewis acid coordinates to the ketone's carbonyl oxygen, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by the electron-rich phenoxy ring, thereby forming the C2-C3 bond of the benzofuran core.

Transition-Metal-Catalyzed Annulation Reactions

This category involves the construction of the benzofuran ring through intermolecular reactions where the catalyst plays a pivotal role in orchestrating C-C and C-O bond formations. These methods often offer high efficiency and novel pathways to complex substitution patterns.

Palladium catalysts are exceptionally versatile for benzofuran synthesis.[4][6] One elegant approach involves the reaction of phenols with bromoalkynes. The initial addition of the phenol to the bromoalkyne forms a (Z)-2-bromovinyl phenyl ether intermediate. Subsequent intramolecular palladium-catalyzed direct C-H bond functionalization forges the C2-C3 bond to yield the benzofuran.[10]

Rhodium catalysts have enabled unique transformations, such as the synthesis of C4-substituted benzofurans.[4][6] For example, the rhodium-mediated transfer of a vinylene unit from a vinyl carbonate to a meta-salicylic acid derivative allows for the construction of the benzofuran ring with substitution at a less common position.[4]

Mechanism for Rhodium-Catalyzed Vinylene Transfer

Caption: Key steps in Rh-catalyzed C4-functionalization.

Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot, adhering to the principles of green chemistry through high atom- and step-economy.[12][13]

Causality and Mechanism: Various MCRs have been developed for benzofuran synthesis. A notable example is the one-pot, five-component reaction to form tetrazole-benzofuran hybrids, which combines a Ugi-azide reaction with a subsequent Pd/Cu-catalyzed intramolecular cyclization.[14] Another approach involves the cascade reaction of salicylaldehydes, 1,3-dicarbonyl compounds, and an iodine source (like NIS) to produce highly substituted 2,3-dihydrobenzofurans, which can be subsequently aromatized.[12][13] The sequence is driven by the formation of key iminium or enolate intermediates that undergo sequential bond-forming events within the same reaction vessel.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route depends on several factors. The table below summarizes the key features of the major strategies discussed.

| Methodology | Key Reagents/Catalyst | Typical Starting Materials | Advantages | Limitations |

| Pd/Cu-Catalyzed Cyclization | Pd(II)/Pd(0), Cu(I) | o-Halophenols, Terminal Alkynes | High yields, excellent functional group tolerance, one-pot procedure.[4][6] | Requires pre-halogenated phenols, cost of palladium. |

| Oxidative C-H Cyclization | Pd(II)/Oxidant, PhI(OAc)₂ | o-Alkenylphenols | High atom economy, metal-free options available.[8][10] | Substrate scope can be limited, may require specific directing groups. |

| Friedel-Crafts Cyclization | Lewis/Brønsted Acids | α-Aryloxyketones | Uses inexpensive reagents, good for specific substitution patterns.[5] | Harsh conditions, not suitable for sensitive functional groups. |

| Multicomponent Reactions | Varies (e.g., Pd/Cu, NIS) | Salicylaldehydes, Alkynes, etc. | Rapid assembly of complex molecules, high efficiency, operational simplicity.[12][14] | Can be challenging to optimize, potential for side products. |

Conclusion and Future Outlook

The synthesis of substituted benzofurans is a mature yet continually evolving field. Classical methods based on intramolecular cyclizations remain robust and reliable, while modern transition-metal-catalyzed reactions and multicomponent strategies have opened new avenues for efficiency, atom economy, and molecular diversity.[4][5] The ongoing demand for novel benzofuran-based therapeutic agents will undoubtedly continue to fuel innovation in this area. Future developments are expected to focus on enantioselective syntheses, the use of more sustainable and earth-abundant metal catalysts, and the expansion of C-H activation strategies to further streamline the construction of this privileged heterocyclic scaffold.

References

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

-

Cimino, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Link

-

Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Innovations in Chemical, Biological and Environmental Sciences (ICICBES-2022). Link

-

Miao, M., et al. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. IOP Conference Series: Earth and Environmental Science, 300, 042021. Link

-

Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 41(11), 1503-1505. Link

-

Cimino, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Link

-

Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. Link

-

Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Link

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Link

-

C.S.D., S., & S.L., G. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2339-2368. Link

-

Bautista-Hernández, C. I., et al. (2022). A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. Organic & Biomolecular Chemistry, 20(44), 8676-8686. Link

-

Bhargava, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Link

-

Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. The Chemical Society of Japan. Link

-

Gaonkar, S. L., & Dwarakanath, S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1133. Link

-

World Journal of Pharmaceutical Research. (2024). Benzofuran ring system in various pharmaceutical drug structures. WJPR. Link

-

Arandkar, V., et al. (2018). Facile one pot multicomponent synthesis of novel 4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole derivatives. Synthetic Communications, 48(11), 1285-1290. Link

-

Wu, X.-F., et al. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. Link

-

Zhang, Z., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron, 116, 132815. Link

-

BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem. Link

-

Candeias, N. R., et al. (2011). Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Link

-

Li, X., et al. (2022). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Journal of the Iranian Chemical Society, 19, 4383-4392. Link

-

Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201202. Link

-

ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Wiley-VCH GmbH. Link

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3,5-Dimethyl-1-Benzofuran-2-Carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1-benzofuran-2-carbaldehyde, a key heterocyclic aldehyde with significant applications in medicinal chemistry, fragrance development, and as a versatile intermediate in organic synthesis. This document details the structural attributes and physicochemical properties of the molecule. A core focus is a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, including an in-depth discussion of the reaction mechanism and the rationale behind the procedural steps. Furthermore, a thorough guide to the structural characterization of this compound is presented, encompassing predicted spectroscopic data based on analogous structures for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide concludes with a summary of its current and potential applications, targeting researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] The benzofuran moiety, a fusion of a benzene and a furan ring, imparts a rigid, planar structure with unique electronic properties that are advantageous for molecular recognition and binding in biological systems.[2] The title compound is specifically characterized by methyl groups at the C3 and C5 positions and a reactive carbaldehyde (formyl) group at the C2 position. This aldehyde functionality is a critical handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecular architectures.[2]

The strategic placement of the methyl groups influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets or for controlling the regioselectivity of subsequent reactions. Its applications are diverse, ranging from being a key intermediate in the synthesis of potential pharmaceutical agents to its use in the fragrance and flavor industry.[3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and for planning chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 16817-34-8 | [4][5] |

| Molecular Formula | C₁₁H₁₀O₂ | [3] |

| Molecular Weight | 174.2 g/mol | [5] |

| Appearance | Light yellow crystalline solid | Chem-Impex |

| Boiling Point | 297.3°C at 760 mmHg (Predicted) | Alfa Aesar |

| Storage | Store at 0-8°C | Chem-Impex |

Synthesis via Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 2-formylbenzofurans is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C2 position, which is the most nucleophilic site.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. The resulting intermediate then undergoes elimination and subsequent hydrolysis during aqueous workup to yield the final aldehyde.[9][10]

The choice of a Vilsmeier-Haack approach is predicated on its reliability, use of readily available reagents, and generally high yields for formylating electron-rich systems.

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for the Vilsmeier-Haack formylation of similar substrates.[10]

Reagents and Materials:

-

3,5-Dimethyl-1-benzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3,5-dimethyl-1-benzofuran (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~6-7). This step is exothermic and may produce gas; therefore, it must be performed with caution. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a light yellow solid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of closely related benzofuran structures.[1][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of an aldehyde proton.

-